molecular formula C7H9N3O B600169 2-Methylnicotinohydrazide CAS No. 197079-01-9

2-Methylnicotinohydrazide

Cat. No.: B600169
CAS No.: 197079-01-9
M. Wt: 151.169
InChI Key: YQSHPGUURTXVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylnicotinohydrazide is an organic compound with the molecular formula C7H9N3O. It consists of a pyridine ring substituted with a methyl group and a hydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnicotinohydrazide can be synthesized through the reaction of 2-methylnicotinic acid with hydrazine hydrate. The reaction typically involves heating the acid with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 2-methylnicotinohydrazide, particularly in its role as an antitubercular agent, involves the inhibition of key enzymes in the bacterial cell wall synthesis pathway. The compound targets enzymes such as InhA, which is involved in the synthesis of mycolic acids, essential components of the mycobacterial cell wall . By inhibiting these enzymes, this compound disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Biological Activity

2-Methylnicotinohydrazide is a derivative of nicotinic acid hydrazide, which has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate findings from various studies regarding the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of nicotinic acid with hydrazine derivatives. The structural formula can be represented as follows:

C7H8N4O\text{C}_7\text{H}_8\text{N}_4\text{O}

The compound features a hydrazide functional group, which is essential for its biological activity. The introduction of substituents on the aromatic ring can significantly influence its pharmacological properties.

Biological Activity Overview

This compound exhibits a wide range of biological activities, including:

  • Antimycobacterial Activity : Studies have shown that derivatives of nicotinic acid hydrazides, including this compound, possess significant activity against Mycobacterium tuberculosis. For instance, certain synthesized hydrazides demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against this pathogen .
  • Antitumor Potential : The compound has also been evaluated for its anticancer properties. Hydrazone derivatives formed from nicotinic acid hydrazides have shown antiproliferative effects on various cancer cell lines, including lung (A549) and gastric (BGC823) cells, with IC50 values ranging from 6.5 to 18.3 µM .
  • Antibacterial and Antifungal Activities : The broad-spectrum antimicrobial properties of hydrazides are well-documented. Recent studies indicate that compounds related to this compound exhibit potent antibacterial effects against Gram-positive bacteria, with MIC values reported between 1.95 and 15.62 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Mycolic Acid Synthesis : Similar to isoniazid, this compound interferes with the synthesis of mycolic acids in M. tuberculosis, which are critical for the integrity of the bacterial cell wall .
  • Induction of Apoptosis : In cancer cells, metal complexes formed with hydrazones derived from nicotinic acid hydrazides have been shown to promote apoptosis by modulating pro-apoptotic and anti-apoptotic protein levels .

Table 1: Antimycobacterial Activity of Nicotinic Acid Hydrazides

CompoundMIC (µg/mL)Cytotoxicity (HT-29)Drug-likeness Score
This compound25No0.62
Isatin Hydrazide (8b)12.5No0.41
Isatin Hydrazide (8c)6.25No0.88

This table summarizes the antimycobacterial activity alongside cytotoxicity assessments and drug-likeness scores for various derivatives.

Case Study: Antitumor Activity

In a study assessing the anticancer potential of copper(II) complexes with nicotinohydrazides, it was found that these complexes exhibited significant cytotoxicity in a concentration-dependent manner across multiple cancer cell lines. Notably, the Cu(II) complex demonstrated superior activity compared to other metal complexes tested .

Q & A

Q. Synthesis and Characterization

Basic Question : What is the standard synthetic route for 2-Methylnicotinohydrazide, and what characterization methods are essential for confirming its structure? Methodological Answer : The synthesis typically involves condensation of 6-(4-fluorophenyl)-2-methylnicotinic acid hydrazide with indoline-2,3-dione derivatives under reflux in ethanol with glacial acetic acid as a catalyst . Key steps include:

Reaction Monitoring : TLC to track completion.

Purification : Hot filtration and crystallization (e.g., ethanol/DMF mixture) to isolate the product.

Characterization :

  • 1H/13C NMR for structural elucidation of the hydrazide moiety and aromatic protons.
  • IR Spectroscopy to confirm C=O (amide I band) and N-H stretches.
  • Elemental Analysis to verify purity.

Advanced Question : How can solvent selection and catalytic conditions be optimized to improve yield and purity in multi-step syntheses of this compound derivatives? Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dilution with ethanol to precipitate products .
  • Catalyst Screening : Testing alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid) to reduce reaction time.
  • Yield Tracking : Comparative studies under varying conditions (Table 1).

Table 1 : Hypothetical Yield Optimization Data

ConditionSolvent SystemCatalystYield (%)
Standard EthanolAcOH75–80
ModifiedEthanol/DMFp-TsOH85–90

Q. Spectroscopic Analysis and Data Contradictions

Basic Question : Which spectroscopic techniques are critical for characterizing this compound derivatives? Methodological Answer :

  • NMR Spectroscopy : Assign peaks for methyl groups, hydrazide protons, and aromatic rings.
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography (if applicable): Resolve stereochemical ambiguities .

Advanced Question : How can researchers resolve discrepancies in spectral data when novel derivatives exhibit unexpected peaks or missing signals? Methodological Answer :

Comparative Analysis : Cross-reference with literature data for analogous compounds .

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra .

Q. Biological Activity Assessment

Basic Question : What in vitro methods are used to evaluate the antitubercular activity of this compound derivatives? Methodological Answer :

  • MIC Determination : Broth dilution assays against Mycobacterium tuberculosis H37Rv.
  • Dose-Response Curves : Measure inhibition at varying concentrations (e.g., 1–100 µg/mL) .
  • Control Groups : Include isoniazid as a positive control and solvent-only negative controls .

Advanced Question : How should researchers statistically validate bioactivity data to distinguish between true inhibition and experimental noise? Methodological Answer :

  • Triplicate Replicates : Minimize variability in plate-based assays.
  • Statistical Tests : Use ANOVA for inter-group comparisons and calculate IC50 values via nonlinear regression .
  • Z’-Factor Analysis : Assess assay robustness (Z’ > 0.5 indicates high reliability) .

Q. Addressing Data Contradictions in Literature

Question : How to reconcile conflicting reports on the antitubercular efficacy of this compound analogs? Methodological Answer :

Variable Identification : Compare assay conditions (e.g., bacterial strain, incubation time).

Meta-Analysis : Pool data from multiple studies to identify trends.

Mechanistic Studies : Use transcriptomics/proteomics to confirm target engagement .

Q. Research Design and Reproducibility

Basic Question : What minimal experimental details are required to ensure reproducibility of this compound synthesis? Methodological Answer :

  • Full Protocol : Specify molar ratios, reflux duration, and crystallization solvents .
  • Characterization Data : Report melting points, spectral peaks, and elemental analysis results .

Advanced Question : How to design a study investigating structure-activity relationships (SAR) for this compound derivatives? Methodological Answer :

Scaffold Modification : Systematically vary substituents (e.g., electron-withdrawing groups on the phenyl ring).

Data Correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with bioactivity .

Properties

IUPAC Name

2-methylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSHPGUURTXVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50665582
Record name 2-Methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197079-01-9
Record name 2-Methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50665582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methylnicotinate (500 mg, 3.0 mmol) in EtOH (2.3 mL) was added hydrazine monohydrate (0.3 mL, 6.1 mmol). The reaction mixture was heated at reflux for 3 days and then concentrated to afford the desired product as a beige solid (450 mg, 98%). MS (ESI): mass calcd. for C7H9N3O, 151.1; m/z found, 152.1 [M+H]+. 1H NMR (500 MHz, DMSO-d6) δ 9.57 (br s, 1H), 8.49 (dd, J=4.9, 1.8 Hz, 1H), 7.66 (dd, J=7.7, 1.7 Hz, 1H), 7.26 (ddd, J=7.7, 4.9, 0.5 Hz, 1H), 4.85-4.05 (bs, 2H), 2.50 (d, J=4.1 Hz, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

2-Methyl-3-pyridinecarbohydrazide was prepared in a manner analogous to that described above for 3-methyl-2-pyridinecarbohydrazide (I22) but using ethyl 2-methyl-3-pyridinecarboxylate (CAS [1721-26-2], commercially available e.g. from Sigma-Aldirch or Alfa Aesar) in the place of ethyl 6-methyl-2-pyridylcarboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.